1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-ol
Overview
Description
1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-ol is a useful research compound. Its molecular formula is C10H14ClNOS and its molecular weight is 231.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural and Electronic Properties
Research on compounds structurally related to "1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-ol" has focused on understanding their crystal structures and electronic properties. For example, studies on anticonvulsant compounds with similar structures have highlighted the influence of the orientation and delocalization of specific groups on their pharmacological properties. The crystal structures of several anticonvulsant compounds, including those with piperidin-4-ol cores substituted with different aryl groups, were analyzed to understand their geometric and electronic configurations. These studies reveal a marked delocalization of the piperidine nitrogen lone pair towards the middle heterocycle, indicating a critical orientation for the piperidine-like group due to this delocalization. The assumptions made on the basis of the experimental data were confirmed and quantified by ab initio molecular-orbital calculations, providing insights into the structural and electronic factors that may influence the biological activity of these compounds (Georges et al., 1989).
Synthesis and Crystal Structures of Novel Chalcones
Another area of research involves the synthesis and characterization of novel chalcones, which are important intermediates in the synthesis of pharmacologically active compounds. Studies on thiophene/phenyl-piperidine hybrid chalcones have shown the preparation of closely related novel chalcones through the reaction of 4-(piperidin-1-yl)benzaldehyde with different aromatic ketones in alkaline media. These compounds were characterized by their IR, E.I.M.S, and their crystal structures were determined, showing that the piperidine rings adopt chair conformations and the thiophene rings are essentially planar (Parvez et al., 2014).
Potential Anticancer Agents
Research on derivatives similar to "this compound" has also explored their potential as anticancer agents. For instance, studies on 3-aryl-5-aryl-1,2,4-oxadiazoles have identified compounds with novel apoptosis-inducing properties through high-throughput screening assays. These compounds have shown activity against several cancer cell lines, indicating their potential as anticancer agents. The structure-activity relationship (SAR) studies have identified critical substituents for activity, leading to the discovery of compounds with in vivo activity in tumor models (Zhang et al., 2005).
Properties
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]piperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNOS/c11-10-4-3-9(14-10)7-12-5-1-2-8(13)6-12/h3-4,8,13H,1-2,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLPSOVFVKKMMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(S2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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